Ethyl 1-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperidine-3-carboxylate
Description
Ethyl 1-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperidine-3-carboxylate is a structurally complex molecule featuring a piperidine core substituted with an ethyl ester at position 3. The piperidine nitrogen is further functionalized with an azetidine-3-carbonyl group, which itself bears a cyclopropylsulfonyl moiety.
Properties
IUPAC Name |
ethyl 1-(1-cyclopropylsulfonylazetidine-3-carbonyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-2-22-15(19)11-4-3-7-16(8-11)14(18)12-9-17(10-12)23(20,21)13-5-6-13/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIBUVUWHJMMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2CN(C2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an azetidine moiety, and a cyclopropylsulfonyl group. The molecular formula can be summarized as follows:
- Molecular Formula : C14H20N2O4S
- Molecular Weight : 308.38 g/mol
This compound exhibits its biological effects primarily through the inhibition of specific protein kinases. These kinases are crucial in various signaling pathways associated with cell proliferation and survival.
Key Mechanisms:
- Protein Kinase Inhibition : The compound has been shown to inhibit PLK1 (Polo-like kinase 1), which is involved in cell cycle regulation and is often overexpressed in cancer cells .
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects, making it a candidate for further investigation in oncology .
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits PLK1 activity | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases |
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines. The IC50 values indicated significant cytotoxicity, particularly against breast cancer cells.
Case Study 2: Kinase Inhibition Profile
A detailed kinase profiling study revealed that this compound selectively inhibits PLK1 without affecting other kinases significantly, suggesting a favorable selectivity profile that could minimize off-target effects.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile is crucial for evaluating the therapeutic potential of any compound. While specific PK data for this compound is limited, the following general observations can be made based on related compounds:
- Absorption : Likely to be well absorbed due to its ester functionality.
- Metabolism : Expected to undergo hepatic metabolism.
- Excretion : Primarily renal excretion anticipated.
Comparison with Similar Compounds
Structural Features
The target compound is compared to structurally related ethyl piperidine-3-carboxylate derivatives (Table 1). Key distinctions arise from the substituents on the piperidine nitrogen and their electronic/steric effects:
Key Observations :
Yield Considerations :
Physicochemical Properties
- Spectral Data :
- ¹H NMR : The target compound’s cyclopropane protons are expected as distinct multiplets (δ 1.0–1.5 ppm), while sulfonyl protons resonate near δ 3.5–4.0 ppm (cf. δ 3.06–4.24 ppm in ).
- 13C NMR : The azetidine carbonyl carbon should appear near δ 170–175 ppm, consistent with similar esters (e.g., δ 172.6 in ).
Reactivity and Stability
- Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under acidic/basic conditions, though the electron-withdrawing sulfonyl group may slow this process compared to non-sulfonylated analogs (e.g., ).
- Metabolic Stability : The cyclopropyl group reduces oxidative metabolism risks compared to halogenated aryl groups (e.g., 4-chlorophenyl in ) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 1-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperidine-3-carboxylate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the azetidine and piperidine rings, followed by sulfonylation and esterification. Key steps include:
- Azetidine-3-carbonyl intermediate : Generated via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DCM as solvent and a base like NaHCO₃) .
- Cyclopropylsulfonyl introduction : Achieved using cyclopropylsulfonyl chloride under controlled pH (10–11) to prevent side reactions .
- Final coupling : The piperidine and azetidine moieties are linked via amide bond formation, requiring coupling agents like EDC/HOBt .
- Optimization : Monitor reaction progress via TLC (n-hexane/EtOAc) and adjust temperature (room temp. to 60°C) and stoichiometry to maximize yield (typically 60–75%) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., sulfonyl peaks at δ 3.5–4.0 ppm, ester carbonyl at ~170 ppm) .
- HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₇N₃O₅S: 422.17) .
- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm 3D conformation .
Q. What are the stability and solubility profiles under standard laboratory conditions?
- Stability : The compound is stable at –20°C in anhydrous DMSO or ethanol for >6 months. Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent hydrolysis of the ester or sulfonyl groups .
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in ethanol. Poor aqueous solubility necessitates formulation with co-solvents (e.g., 10% Cremophor EL) for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Scenario : Discrepancies in NMR peak assignments (e.g., overlapping piperidine/azetidine protons).
- Resolution :
- Perform 2D NMR (COSY, HSQC) to map proton-carbon correlations .
- Compare experimental data with computational predictions (DFT-based NMR simulations) .
- Validate via X-ray crystallography if ambiguity persists .
- Example : A 2024 study resolved conflicting NOESY signals by correlating crystal structure data with dynamic rotational barriers in the piperidine ring .
Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis?
- Methodology :
- Chiral catalysts : Use (R)-BINOL-derived catalysts for stereoselective sulfonylation (≥90% ee) .
- Chromatographic resolution : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (85:15) to isolate enantiomers .
- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water to enhance ee to >98% .
Q. How do researchers address inconsistent biological activity data in SAR studies?
- Methodology :
- Controlled variables : Ensure consistent assay conditions (e.g., cell line passage number, serum-free media) .
- Dose-response validation : Use IC₅₀ curves (triplicate runs) to minimize variability .
- Off-target profiling : Screen against kinase panels or GPCRs to rule out non-specific effects .
- Case study : A 2023 study attributed conflicting cytotoxicity data (IC₅₀ 2–10 μM) to batch-dependent impurities resolved via prep-HPLC .
Q. What computational approaches are used to predict binding modes and metabolic pathways?
- Methodology :
- Docking simulations : AutoDock Vina to model interactions with targets like COX-2 (binding energy ≤ –9.5 kcal/mol) .
- MD simulations : GROMACS for stability assessment (RMSD < 2.0 Å over 100 ns) .
- ADMET prediction : SwissADME to estimate metabolic sites (e.g., ester hydrolysis by carboxylesterases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
